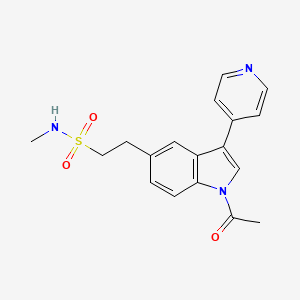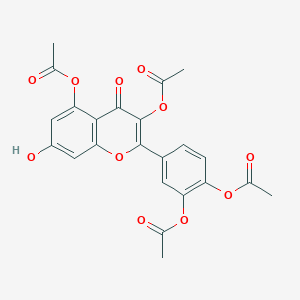
Famotidine Sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Famotidine Sulfone is a derivative of Famotidine, a well-known histamine H2 receptor antagonist used primarily to reduce stomach acid production. This compound is formed through the oxidation of Famotidine and has distinct chemical and pharmacological properties that make it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Famotidine Sulfone can be synthesized through the oxidation of Famotidine using potassium caroate (KHSO5) in a buffer solution with a pH range of 7.0-8.4 . The reaction is carried out at a temperature of 293 K, and the formation of the sulfone product follows second-order kinetics .
Industrial Production Methods: The industrial production of this compound involves the controlled oxidation of Famotidine using standardized oxidizing agents like potassium caroate. The process is optimized for yield and purity, ensuring that the sulfone product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: Famotidine Sulfone primarily undergoes oxidation reactions. The oxidation of Famotidine to its sulfone form is a key reaction, and it can also participate in substitution reactions under specific conditions .
Common Reagents and Conditions:
Oxidation: Potassium caroate (KHSO5) in a buffer solution with pH 7.0-8.4.
Substitution: Various nucleophiles can be used under controlled conditions to introduce different functional groups into the sulfone structure.
Major Products: The major product of the oxidation reaction is this compound itself. Substitution reactions can yield a variety of derivatives depending on the nucleophiles used .
Applications De Recherche Scientifique
Famotidine Sulfone has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and substitution reactions.
Biology: Investigated for its potential effects on biological systems, particularly in relation to its parent compound, Famotidine.
Medicine: Explored for its potential therapeutic effects, including its ability to inhibit gastric acid secretion.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
Famotidine Sulfone exerts its effects by inhibiting the histamine H2 receptors on gastric parietal cells, similar to Famotidine. This inhibition reduces the secretion of gastric acid into the stomach lumen . The molecular targets include the H2 receptors, and the pathways involved are related to the regulation of gastric acid secretion .
Comparaison Avec Des Composés Similaires
Famotidine: The parent compound, used primarily for reducing stomach acid.
Cimetidine: Another H2 receptor antagonist with similar effects but different pharmacokinetic properties.
Ranitidine: Previously used H2 receptor antagonist, now less common due to safety concerns.
Nizatidine: Another H2 receptor antagonist with comparable efficacy.
Uniqueness: Famotidine Sulfone is unique due to its specific oxidation state and the resulting pharmacological properties. It offers a distinct profile in terms of stability and reactivity compared to its parent compound and other similar H2 receptor antagonists .
Propriétés
Formule moléculaire |
C8H15N7O4S3 |
|---|---|
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfonyl]-N'-sulfamoylpropanimidamide |
InChI |
InChI=1S/C8H15N7O4S3/c9-6(15-22(12,18)19)1-2-21(16,17)4-5-3-20-8(13-5)14-7(10)11/h3H,1-2,4H2,(H2,9,15)(H2,12,18,19)(H4,10,11,13,14) |
Clé InChI |
KHXXJVBIPQEGPL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(S1)N=C(N)N)CS(=O)(=O)CCC(=NS(=O)(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13436694.png)
![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B13436703.png)
![7-Bromo Darifenacin; 3-Pyrrolidineacetamide, 1-[2-(7-bromo-2,3-dihydro-5-benzofuranyl)ethyl]-a,a-diphenyl-, (3S)-; (3S)-1-[2-(7-Bromo-2,3-dihydro-5-benzofuranyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide; (S)-2-[1-[2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-yl]](/img/structure/B13436711.png)





